molecular formula C10H11BrFN B3198940 N-(2-bromo-4-fluorobenzyl)cyclopropanamine CAS No. 1016706-75-4

N-(2-bromo-4-fluorobenzyl)cyclopropanamine

Cat. No.: B3198940
CAS No.: 1016706-75-4
M. Wt: 244.1 g/mol
InChI Key: PZTAOEYJSGSYLP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(2-bromo-4-fluorobenzyl)cyclopropanamine (CAS: 1016706-75-4) is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further attached to a benzyl moiety substituted with bromine (Br) at the ortho position (C2) and fluorine (F) at the para position (C4) of the aromatic ring (Fig. 1) . Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.10 g/mol. The compound’s structural uniqueness lies in the combination of halogen substituents and the cyclopropane ring, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-10-5-8(12)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAOEYJSGSYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1 summarizes key structural differences and similarities between N-(2-bromo-4-fluorobenzyl)cyclopropanamine and its analogues:

Compound Name Substituents on Benzyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (C2), F (C4) C₁₀H₁₁BrFN 244.10 Halogenated benzyl group; compact cyclopropane ring enhances steric strain .
N-(4-Methylbenzyl)cyclopropanamine CH₃ (C4) C₁₁H₁₅N 161.25 Electron-donating methyl group improves stability under oxidative conditions .
N-(4-Bromobenzyl)cyclopropanamine hydrochloride Br (C4), HCl salt C₁₀H₁₂BrClN 276.57 Hydrochloride salt enhances solubility; bromine at para position .
N-(2-bromo-4-fluorophenethyl)cyclopropanamine Br (C2), F (C4), CH₂CH₂ linker C₁₁H₁₃BrFN 258.13 Phenethyl linker increases molecular flexibility and lipophilicity .
N-[(2-Nitrophenyl)methyl]cyclopropanamine NO₂ (C2) C₁₀H₁₂N₂O₂ 192.22 Nitro group introduces strong electron-withdrawing effects and potential toxicity .

Physicochemical and Reactivity Differences

  • Electronic Effects: The 2-bromo-4-fluoro substitution creates a polarized aromatic system, with bromine’s electron-withdrawing inductive effect and fluorine’s electronegativity altering reaction pathways (e.g., nucleophilic aromatic substitution) compared to non-halogenated analogues like N-(4-methylbenzyl)cyclopropanamine . The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine significantly reduces electron density on the aromatic ring, making it more reactive toward reduction reactions but also increasing instability under acidic conditions .
  • Hydrochloride salts (e.g., N-(4-bromobenzyl)cyclopropanamine hydrochloride) exhibit higher crystallinity and solubility in polar solvents compared to freebase forms .

Biological Activity

N-(2-bromo-4-fluorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a cyclopropane ring attached to a benzyl group that includes both bromine and fluorine substituents. Its molecular formula is C10H10BrF, with a molecular weight of approximately 243.09 g/mol. The presence of halogen atoms is significant as they can enhance the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can influence binding affinity and selectivity, potentially leading to modulation of enzyme activity or receptor interactions. This compound may act as an inhibitor or modulator in several biochemical pathways, contributing to its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features allow it to interact with proteins involved in cell proliferation and survival.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against various pathogens, indicating potential applications in infectious disease treatment.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (IC50 = 12 µM), indicating its potential as a lead compound for further development in cancer therapeutics.
  • Mechanistic Insights :
    • Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which are critical for cell survival.
  • Antimicrobial Activity :
    • In vitro studies assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, suggesting moderate antibacterial activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50/MIC Values
N-(2-bromo-4-chlorobenzyl)cyclopropanamineAnticancerIC50 = 15 µM
N-(2-fluoro-4-methylbenzyl)cyclopropanamineAntimicrobialMIC = 16 µg/mL
N-(3-bromo-5-fluorobenzyl)cyclopropanamineModerate AnticancerIC50 = 20 µM

This table illustrates that while similar compounds show promising biological activities, this compound demonstrates competitive efficacy in both anticancer and antimicrobial domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-fluorobenzyl)cyclopropanamine
Reactant of Route 2
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N-(2-bromo-4-fluorobenzyl)cyclopropanamine

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